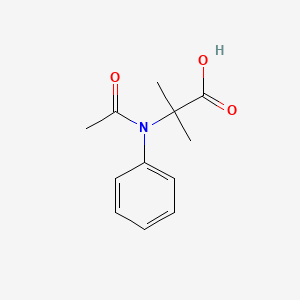
2-methyl-2-(N-phenylacetamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(N-acetyl-anilino)-isobutyric acid is an organic compound that belongs to the class of N-acylated alpha amino acids. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of an aniline moiety, which is further connected to an isobutyric acid backbone. It is a derivative of aniline and is used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2-(N-phenylacetamido)propanoic acid typically involves the acetylation of aniline. The process begins with the reaction of aniline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar acetylation reactions. The use of catalysts such as zinc acetate in acetic acid under microwave irradiation has been reported to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: Alpha-(N-acetyl-anilino)-isobutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the aniline moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Alpha-(N-acetyl-anilino)-isobutyric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-2-(N-phenylacetamido)propanoic acid involves its interaction with specific molecular targets. The acetyl group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. The aniline moiety allows for electrophilic aromatic substitution reactions, which can lead to the formation of various bioactive compounds .
Comparison with Similar Compounds
Acetanilide: Another N-acylated aniline derivative, used as a precursor in the synthesis of pharmaceuticals.
N-acetyl-L-alanine: An N-acylated alpha amino acid, similar in structure but with different biological properties.
Uniqueness: Alpha-(N-acetyl-anilino)-isobutyric acid is unique due to its specific combination of aniline and isobutyric acid, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
CAS No. |
105901-29-9 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.256 |
IUPAC Name |
2-(N-acetylanilino)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13(12(2,3)11(15)16)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,15,16) |
InChI Key |
IZNFFADGCJRGQG-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=CC=C1)C(C)(C)C(=O)O |
Synonyms |
Alanine, N-acetyl-2-methyl-N-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















